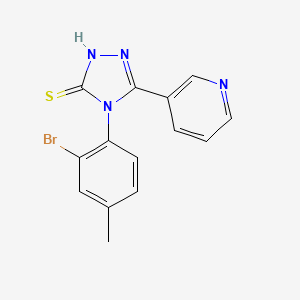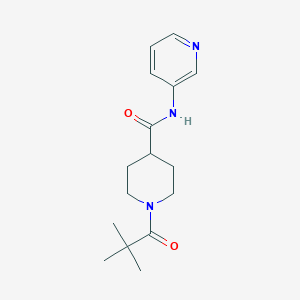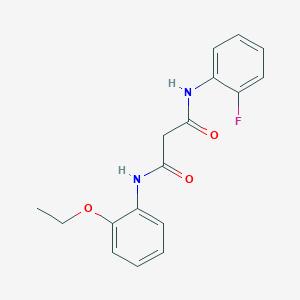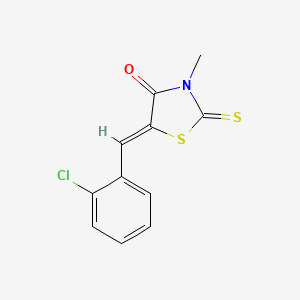
4-(2-bromo-4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step chemical reactions starting from basic heterocyclic compounds or hydrazides. For instance, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol can be converted into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol through the treatment with hydrazine hydrate. Further reactions with ethyl bromide can lead to brominated derivatives. These synthetic pathways highlight the chemical flexibility of the triazole core and enable the introduction of various functional groups, facilitating a range of chemical properties and biological activities (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including our compound of interest, has been elucidated using techniques like NMR, MS, elemental analysis, and single-crystal X-ray diffraction. These studies provide insights into the electronic configuration, bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical reactivity and interaction with biological targets. For example, a triazole derivative demonstrated moderate antifungal activity, underscoring the importance of structural analysis in the development of bioactive compounds (Jin-Xia Mu et al., 2015).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications. These include reactions with primary and secondary amines to form Mannich bases, cyclocondensations, and nucleophilic substitutions, which introduce different substituents and alter the compounds' physical and chemical properties. The versatility in chemical reactions facilitates the exploration of novel therapeutic agents with enhanced activity and specificity (Hacer Bayrak et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in drug design and development. These properties are influenced by the molecular structure and substituents on the triazole ring. X-ray crystallography provides valuable information on the compound's solid-state structure, which is essential for understanding its reactivity and interaction with biological targets. The crystal structure analysis reveals the presence of intermolecular interactions, which can impact the compound's stability and solubility (Jin-Xia Mu et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-(2-bromo-4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and related derivatives, such as reactivity, stability, and biological activity, are directly linked to their molecular structure. The presence of electron-donating or withdrawing groups, heteroatoms, and their positioning on the triazole ring significantly affect these properties. Research into these compounds often aims to optimize their biological activity by modifying their chemical structure to enhance binding affinity to biological targets, reduce toxicity, and improve pharmacokinetic profiles. For example, the synthesis and pharmacological study of thiazolidinones and Mannich bases of triazole derivatives explore their antimicrobial and antitubercular activities, demonstrating the potential for developing new therapeutic agents (T. K. Dave et al., 2007).
特性
IUPAC Name |
4-(2-bromo-4-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4S/c1-9-4-5-12(11(15)7-9)19-13(17-18-14(19)20)10-3-2-6-16-8-10/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJAUJGMBBCNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromo-4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4672760.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4672771.png)
![N-(2,3-dimethylphenyl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672782.png)
![{4-[2-(3,4-dihydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4672789.png)
![3-benzyl-5-{2-[(2-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672796.png)
![[1,8-dioxo-9-(2-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4672799.png)
![4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4672818.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4672828.png)
![4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4672831.png)



![ethyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4672854.png)